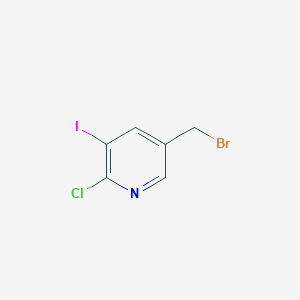

5-(Bromomethyl)-2-chloro-3-iodopyridine

Description

Significance of Polyhalogenated Pyridines as Synthetic Scaffolds in Modern Organic Synthesis

Polyhalogenated pyridines are highly valued as intermediates in organic synthesis due to the unique reactivity conferred by the halogen substituents. These substituents act as versatile synthetic handles, allowing for a wide range of subsequent chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, amplified by the electron-withdrawing halogens, facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Furthermore, the carbon-halogen bonds are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

This dual reactivity allows for the sequential and regioselective introduction of diverse functional groups, enabling the construction of complex, highly substituted pyridine derivatives from a single, readily accessible starting material. researchgate.net The ability to systematically modify the substitution pattern on the pyridine core is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers explore how different functional groups at various positions on the scaffold affect biological activity. nih.gov Consequently, polyhalogenated pyridines are indispensable building blocks for creating libraries of novel compounds for drug discovery and for the total synthesis of natural products. nih.govnih.gov

The Unique Role of Halogen Substitution Patterns in Modulating Pyridine Reactivity

The reactivity of a polyhalogenated pyridine is not merely a sum of its parts; it is intricately governed by the number, type, and position of the halogen atoms on the ring. The inherent differences in the electronegativity and bond strength of carbon-halogen bonds (C-F > C-Cl > C-Br > C-I) allow for selective transformations. For instance, an iodine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than bromine or chlorine, allowing for selective functionalization at the iodo-substituted position while leaving the other halogens intact for subsequent reactions.

Similarly, the positions of the halogens relative to the ring nitrogen and to each other dictate the regioselectivity of SNAr reactions. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3-position due to the ability of the electron-deficient nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. acs.org The presence of multiple halogens can further influence this reactivity through cumulative electronic effects and steric hindrance. researchgate.net This nuanced control over reactivity, dictated by the specific substitution pattern, allows synthetic chemists to design elegant and efficient synthetic routes to complex molecular targets that would be difficult to access through other means. chemrxiv.orgnih.gov

Positioning 5-(Bromomethyl)-2-chloro-3-iodopyridine within Contemporary Heterocyclic Research

The compound This compound represents a highly advanced and strategically designed synthetic intermediate within the field of heterocyclic chemistry. Its structure incorporates three distinct and orthogonally reactive halogen-containing functional groups, positioning it as a powerful building block for the synthesis of polysubstituted pyridines. researchgate.net

The utility of this molecule lies in the differential reactivity of its three key sites:

The 2-Chloro Group: This position is activated for nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles such as amines, alcohols, and thiols.

The 3-Iodo Group: The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

The 5-(Bromomethyl) Group: This is a highly reactive benzylic-type bromide, ideal for the alkylation of various nucleophiles, effectively tethering the pyridine scaffold to other molecular fragments.

This trifunctional nature allows for a programmed, stepwise elaboration of the molecule. A synthetic chemist can choose the order of reactions based on the specific reactivity of each site, enabling the construction of intricate molecular architectures with precise control over the final substitution pattern. This compound is therefore not an end product itself, but a sophisticated tool for researchers, particularly in medicinal chemistry, to rapidly generate novel and structurally diverse molecules for biological screening. nih.gov

Chemical Data and Properties

Below are tables detailing the key chemical identifiers and predicted properties for the compound of interest and its related precursors.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrClIN |

| Molecular Weight | 332.36 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1)Cl)I)CBr |

| InChI Key | Unavailable |

| CAS Number | Unavailable |

| Position | Functional Group | Primary Reaction Type | Notes |

|---|---|---|---|

| 2 | -Cl | Nucleophilic Aromatic Substitution (SNAr) | Activated by the ring nitrogen; allows introduction of O, N, S nucleophiles. |

| 3 | -I | Metal-Catalyzed Cross-Coupling | Highly reactive in Suzuki, Heck, Sonogashira, etc. for C-C bond formation. |

| 5 | -CH2Br | Nucleophilic Alkylation (SN2) | Highly reactive site for attaching the pyridine core to other molecules via alkylation. |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-chloro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNGEGBIKSXTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Bromomethyl 2 Chloro 3 Iodopyridine

Synthesis of Pyridine (B92270) Precursors Bearing Specific Halogenation Patterns

The creation of the target compound logically begins with a precursor molecule, 2-chloro-3-iodo-5-methylpyridine (B1460942). The precise placement of the chlorine at the C-2 position and the iodine at the C-3 position is a significant synthetic challenge due to the electronic nature of the pyridine ring. While direct electrophilic halogenation of pyridine is often difficult and unselective, requiring harsh conditions, more nuanced strategies can provide the desired substitution pattern. nih.govnih.govnsf.gov One established route to this specific precursor involves a Sandmeyer reaction starting from 3-amino-2-chloro-5-methylpyridine. chemicalbook.com However, this section will explore general methodologies that can be applied to achieve such specific halogenation patterns on a pyridine ring.

Regioselective Introduction of Chlorine and Iodine Atoms on the Pyridine Ring

Achieving a 2-chloro-3-iodo substitution pattern on a pyridine ring necessitates methods that can overcome the inherent reactivity of the heterocycle. Two powerful strategies for this purpose are directed metalation and halogen dance rearrangements.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, typically a lithium amide like lithium diisopropylamide (LDA) or an alkyllithium reagent. baranlab.orguwindsor.ca This coordination positions the base to deprotonate the adjacent ortho-position, creating a stabilized organolithium intermediate. This intermediate can then be quenched with an electrophile to install a desired substituent with high regioselectivity. wikipedia.org

In the context of halopyridines, a halogen atom itself can serve as a DMG. For instance, a chlorine or bromine atom on the pyridine ring can direct the lithiation to the adjacent position. researchgate.netresearchgate.net The resulting lithiated pyridine can then be treated with an iodinating agent, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom.

The general sequence for this strategy is outlined below:

Deprotonation: A halopyridine is treated with a strong lithium amide base (e.g., LDA) at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The base selectively removes a proton ortho to the existing halogen. researchgate.net

Electrophilic Quench: The resulting aryllithium species is then reacted with an electrophilic halogen source to introduce the second halogen atom.

| Starting Material | Base/Conditions | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloropyridine | LDA / THF, -78 °C | I₂ | 3-Chloro-4-iodopyridine | 96% | researchgate.net |

| 3-Bromopyridine | LDA / THF, -78 °C | I₂ | 3-Bromo-4-iodopyridine | 91% | researchgate.net |

| 2-Chloropyridine (B119429) | LDA / THF, -78 °C | (CH₃)₃SiCl | 2-Chloro-3-(trimethylsilyl)pyridine | 95% | researchgate.net |

This methodology provides a reliable pathway to contiguously substituted halopyridines that are otherwise difficult to access.

The halogen dance (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This thermodynamically driven process typically proceeds via a series of deprotonation and halogenation steps, ultimately leading to the most stable carbanion intermediate. wikipedia.orgwhiterose.ac.uk Strong, non-nucleophilic bases like LDA are commonly employed to initiate the rearrangement at low temperatures. acs.orgnih.gov

This reaction can be a powerful tool for synthesizing specific polyhalopyridine isomers that are not accessible through other means. The process involves the deprotonation of a halopyridine by a strong base to form a lithiated intermediate. If this intermediate is not the most stable one possible, a series of intermolecular halogen transfers with the starting material can occur, leading to a "dance" of the halogen to a more thermodynamically favorable position. wikipedia.org

For example, studies on 2,3-dihalopyridines have shown that under the influence of LDA, a halogen can migrate. By carefully controlling the temperature, it is possible to selectively trap either the initial, kinetically formed lithiated species or the rearranged, thermodynamically favored intermediate that results from the halogen dance. nih.govresearchgate.net This provides a divergent approach to different isomers from a single starting material. nih.gov For instance, lithiation of a 2-halo-3-iodopyridine at very low temperatures (-70 °C) can allow for functionalization at the C-4 position before the halogen dance occurs. nih.gov Allowing the reaction to warm may initiate the rearrangement, leading to a different regioisomer.

Approaches for Introducing the Bromomethyl Group at the C-5 Position

Once the 2-chloro-3-iodo-5-methylpyridine precursor is obtained, the final step is the selective bromination of the methyl group at the C-5 position. This transformation is typically achieved through a free-radical pathway.

The conversion of the C-5 methyl group to a bromomethyl group is accomplished via the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction involves the benzylic (or in this case, pyridylic) bromination of a hydrocarbon using N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.orgresearchgate.net

NBS is the reagent of choice for this transformation because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction. organic-chemistry.orgmasterorganicchemistry.com This is crucial for favoring the desired radical substitution pathway on the methyl group while suppressing potential competing reactions, such as electrophilic addition to the pyridine ring. organic-chemistry.org The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), using heat or UV light. daneshyari.comwikipedia.org

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals.

Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of the pyridine precursor, forming a stabilized pyridylic radical and HBr. This HBr then reacts with NBS to generate a molecule of Br₂. The Br₂ is then cleaved by a radical to regenerate the Br• catalyst, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

Achieving high selectivity for bromomethylation over other potential side reactions, such as ring bromination or multiple brominations on the methyl group, requires careful optimization of the reaction conditions. daneshyari.com

Key parameters for optimization include:

Solvent: The reaction is typically carried out in a non-polar, inert solvent, with carbon tetrachloride (CCl₄) being the traditional choice. wikipedia.org However, due to its toxicity, alternative solvents may be used. The solvent must be anhydrous, as the presence of water can lead to hydrolysis of NBS and the formation of unwanted byproducts. wikipedia.org

Initiator: A small, catalytic amount of a radical initiator like AIBN or BPO is essential to start the chain reaction. wikipedia.org The choice of initiator may depend on the reaction temperature.

Temperature and Light: The reaction is usually performed at the reflux temperature of the solvent to ensure thermal decomposition of the initiator and propagation of the radical chain. wikipedia.org Irradiation with UV light can also be used for initiation. organic-chemistry.org

Stoichiometry: A stoichiometric amount of NBS relative to the methylpyridine substrate is typically used to favor monobromination. Using an excess of NBS can lead to the formation of dibromo- and tribromomethyl products. daneshyari.com

Radical bromination is known to be significantly more selective than radical chlorination. masterorganicchemistry.comchemistrysteps.com This is attributed to the thermodynamics of the hydrogen abstraction step, which is endothermic for bromine but exothermic for chlorine. According to the Hammond postulate, the transition state for the endothermic bromination step more closely resembles the product radical, making the reaction highly sensitive to differences in radical stability. chemistrysteps.com This inherent selectivity makes NBS-mediated bromination an ideal method for the targeted functionalization of the methyl group on the 2-chloro-3-iodo-5-methylpyridine precursor.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ to favor radical substitution. | organic-chemistry.orgdaneshyari.com |

| Initiator | AIBN or Benzoyl Peroxide (catalytic amount) | Initiates the radical chain reaction upon heating or irradiation. | wikipedia.org |

| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar, anhydrous solvents | Provides an inert medium for the radical reaction. | wikipedia.org |

| Energy Source | Heat (reflux) or UV light | Promotes the decomposition of the initiator. | researchgate.net |

Advanced Synthetic Techniques and Reaction Optimization for Scalable Production

The transition from a laboratory-scale synthesis to a scalable industrial process requires rigorous optimization of reaction conditions and the adoption of advanced synthetic techniques to ensure safety, efficiency, and cost-effectiveness.

Reaction Optimization: Each step in the synthesis of 5-(bromomethyl)-2-chloro-3-iodopyridine must be optimized. Key parameters include the choice of reagents, solvents, temperature, and reaction time. For instance, in the Sandmeyer iodination, the temperature must be strictly controlled during diazotization (typically below 0°C) to prevent the premature decomposition of the diazonium salt. chemicalbook.com The subsequent addition of potassium iodide is also temperature-controlled to manage the rate of reaction and minimize side-product formation. chemicalbook.com

The table below presents optimization parameters for the side-chain bromination step, a critical transformation in the synthesis, based on literature for similar substrates.

| Parameter | Condition/Reagent | Rationale/Effect on Outcome | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, favoring radical substitution over electrophilic addition. Safer and easier to handle than liquid Br₂. | nih.gov |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction at a controlled rate upon heating. Photochemical initiation (UV light) is an alternative. | nih.gov |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | Non-polar solvents are essential. They prevent the formation of ionic intermediates and promote the radical pathway. | nih.gov |

| Temperature | Reflux (e.g., ~77°C for CCl₄) | Provides the thermal energy required to decompose the initiator and propagate the radical chain reaction. | nih.gov |

| Concentration | High dilution | Can sometimes suppress side reactions, although optimization is required to maintain a reasonable reaction rate. | - |

Advanced Synthetic Techniques: For scalable production, modern techniques such as continuous flow chemistry offer significant advantages. A multi-step synthesis, like the one proposed, can be translated into a continuous flow process where intermediates are generated and immediately consumed in the next step without isolation. This approach enhances safety by minimizing the handling of hazardous reagents and unstable intermediates (like diazonium salts). It also improves efficiency and product consistency by allowing for precise control over reaction parameters like temperature, pressure, and residence time. Such a setup would be particularly beneficial for managing the exothermic nature of the nitration and diazotization steps and for handling the radical bromination step under consistent photochemical or thermal conditions.

Reactivity and Mechanistic Pathways of 5 Bromomethyl 2 Chloro 3 Iodopyridine

Nucleophilic Substitution Reactions

The primary modes of reaction for 5-(bromomethyl)-2-chloro-3-iodopyridine involve nucleophilic attack at two principal sites: the benzylic carbon of the bromomethyl group and the halogen-substituted carbons of the pyridine (B92270) ring.

Reactivity of the Bromomethyl Moiety (SN2 Type)

The bromomethyl group at the 5-position of the pyridine ring is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This facilitates the displacement of the bromide ion by a wide range of nucleophiles.

Amination of the bromomethyl group proceeds readily upon treatment with various primary and secondary amines. The reaction typically occurs under mild conditions, affording the corresponding 5-(aminomethyl)-2-chloro-3-iodopyridine derivatives in good yields. The general mechanism involves the direct attack of the amine nucleophile on the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide leaving group.

For instance, the reaction of analogous 2-chloro-5-(chloromethyl)pyridine (B46043) with aqueous ammonia (B1221849) in acetonitrile (B52724) at elevated temperatures furnishes 5-(aminomethyl)-2-chloropyridine, highlighting the susceptibility of the halomethyl group to amination. youtube.com While specific data for the bromo-iodo analogue is not prevalent, the principles of SN2 reactions suggest a similar, if not enhanced, reactivity due to the better leaving group ability of bromide compared to chloride.

| Substrate | Amine | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-5-(chloromethyl)pyridine | Aqueous Ammonia (25%) | Acetonitrile | 80°C, 2 hours | 5-(aminomethyl)-2-chloropyridine | Good | youtube.com |

| 2-chloro-5-(trichloromethyl)pyridine | Ethylamine | Not specified (with H₂ and hydrogenation catalyst) | 10-50°C | 2-chloro-5-(ethylaminomethyl)pyridine | 75% | acsgcipr.org |

In a similar vein to amination, the bromomethyl group is expected to react readily with sulfur and oxygen nucleophiles. Thiolation, using thiols or their corresponding thiolates, would lead to the formation of 5-(thiomethyl) derivatives. Alkoxylation, with alkoxides or alcohols under basic conditions, would yield 5-(alkoxymethyl) ethers. These reactions would also follow an SN2 pathway, with the rate and efficiency being dependent on the nucleophilicity of the attacking species and the reaction conditions. While specific literature on these reactions for this compound is scarce, the general reactivity of benzylic halides strongly supports the feasibility of these transformations.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Ring Positions

The pyridine ring of this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen substituents. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. google.com

In di- or polyhalogenated pyridines, the site of nucleophilic attack is determined by the nature of the halogens and their positions on the ring. Generally, the ease of displacement of halogens in SNAr reactions follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the carbon-halogen bond strength decreases down the group, making the carbon-iodine bond the weakest and most easily broken.

Therefore, in this compound, nucleophilic attack is expected to occur preferentially at the 3-position, leading to the displacement of the iodide ion. The weaker carbon-iodine bond compared to the carbon-chlorine bond makes the former a better leaving group. Studies on related 2-chloro-3-iodopyridine (B15675) systems have demonstrated this chemoselectivity in various cross-coupling reactions. youtube.com

SNAr reactions on the pyridine ring can be promoted by either strong bases or transition metal catalysts.

Transition-Metal-Catalyzed SNAr: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful methods for forming carbon-nitrogen and carbon-carbon bonds at the halogenated positions of the pyridine ring. These reactions exhibit high chemoselectivity, often favoring the more reactive carbon-iodine bond.

For example, regioselective palladium-catalyzed aminations on 2-chloro-3-iodopyridine with anilines have been shown to proceed with excellent yields and selectivity for the displacement of iodine. The choice of palladium catalyst and ligand is crucial in achieving the desired outcome. researchgate.net Similarly, Suzuki-Miyaura coupling reactions on 2-chloropyridine (B119429) derivatives with arylboronic acids are well-established, demonstrating the utility of palladium catalysis in functionalizing the pyridine ring. sigmaaldrich.com

| Substrate | Reaction Type | Catalyst/Ligand | Coupling Partner | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-3-iodopyridine | Buchwald-Hartwig Amination | Pd-BINAP | Anilines | 2-chloro-3-aminopyridine derivative | Good | researchgate.net |

| 2-chloropyridine | Suzuki-Miyaura Coupling | Pd(OAc)₂/NHC | Arylboronic acids | 2-arylpyridine derivative | High Yield | sigmaaldrich.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, especially using palladium complexes, provides a powerful toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. For a polysubstituted heteroaromatic compound like this compound, the key to its utility is the ability to selectively activate one C-X bond over others. The established reactivity order for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. Consequently, the C-I bond at the 3-position is the most reactive site, enabling a wide range of cross-coupling reactions to proceed with high chemoselectivity at this position, leaving the chloro and bromomethyl groups intact for subsequent transformations.

Palladium-Catalyzed C-C Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis for their ability to construct C-C bonds under relatively mild conditions. For this compound, these reactions almost exclusively target the highly reactive C-I bond.

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl bonds by coupling an organoboron reagent with an organic halide. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.

In the case of this compound, oxidative addition occurs selectively at the C-I bond. This high selectivity allows for the introduction of a variety of aryl or vinyl groups at the 3-position. While specific literature detailing this exact transformation is sparse, the expected reaction proceeds as illustrated below, coupling with a generic arylboronic acid.

Expected Suzuki-Miyaura Reaction:

Substrate: this compound

Reagent: Arylboronic acid (Ar-B(OH)₂) or its ester derivatives

Catalyst: Typically a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand.

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to facilitate the transmetalation step.

Product: 3-Aryl-5-(bromomethyl)-2-chloropyridine

The reaction's utility is highlighted by its tolerance for a wide array of functional groups on the boronic acid partner.

Illustrative Data for Suzuki-Miyaura Coupling

| Organoboron Reagent Partner | Expected Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | 5-(Bromomethyl)-2-chloro-3-phenylpyridine | Pd(PPh₃)₄ / K₂CO₃ |

| 4-Methoxyphenylboronic acid | 5-(Bromomethyl)-2-chloro-3-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ / Cs₂CO₃ |

| Thiophen-2-ylboronic acid | 5-(Bromomethyl)-2-chloro-3-(thiophen-2-yl)pyridine | Pd(OAc)₂ with SPhos / K₃PO₄ |

| Vinylboronic acid pinacol (B44631) ester | 5-(Bromomethyl)-2-chloro-3-vinylpyridine | Pd(PPh₃)₄ / Na₂CO₃ |

The Stille reaction couples organic halides with organostannanes (organotin compounds) and is known for its mild reaction conditions and tolerance of many functional groups. google.comgoogleapis.com Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. google.com

For this compound, the palladium catalyst will selectively insert into the C-I bond. The subsequent transmetalation with an organostannane reagent (e.g., R-SnBu₃) introduces the 'R' group at the 3-position of the pyridine ring. The primary drawback of this method is the toxicity of the organotin reagents and byproducts. google.comnih.gov

Expected Stille Reaction:

Substrate: this compound

Reagent: Organostannane (R-Sn(Alkyl)₃)

Catalyst: Pd(0) or Pd(II) complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

Solvent: Typically a non-polar aprotic solvent like toluene (B28343) or THF.

Product: 3-Substituted-5-(bromomethyl)-2-chloropyridine

Illustrative Data for Stille Cross-Coupling

| Organostannane Reagent (R-SnBu₃) | Expected Product | Typical Catalyst/Additive |

|---|---|---|

| Vinyltributylstannane | 5-(Bromomethyl)-2-chloro-3-vinylpyridine | Pd(PPh₃)₄ |

| Tributyl(phenyl)stannane | 5-(Bromomethyl)-2-chloro-3-phenylpyridine | Pd(PPh₃)₄ / LiCl |

| Tributyl(thiophen-2-yl)stannane | 5-(Bromomethyl)-2-chloro-3-(thiophen-2-yl)pyridine | PdCl₂(AsPh₃)₂ |

| Ethynyltributylstannane | 5-(Bromomethyl)-2-chloro-3-ethynylpyridine | Pd(PPh₃)₄ / CuI |

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an organic halide with an alkene in the presence of a base. researchgate.netgoogle.com The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium species, which is converted back to the active Pd(0) catalyst by the base. researchgate.netchemrxiv.org

When this compound is the substrate, the reaction is initiated by the selective oxidative addition at the C-I bond. thieme-connect.de This allows for the introduction of a substituted vinyl group at the 3-position of the pyridine ring.

Expected Heck Reaction:

Substrate: this compound

Reagent: An alkene (e.g., styrene, acrylate)

Catalyst: Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄.

Base: An organic or inorganic base such as Et₃N, K₂CO₃, or NaOAc.

Product: 3-Vinyl-substituted-5-(bromomethyl)-2-chloropyridine

Illustrative Data for Heck Reactions

| Olefin Partner | Expected Product (Typically E-isomer) | Typical Catalyst/Base System |

|---|---|---|

| Styrene | 5-(Bromomethyl)-2-chloro-3-(2-phenylvinyl)pyridine | Pd(OAc)₂ / PPh₃ / Et₃N |

| Ethyl acrylate | Ethyl 3-(5-(bromomethyl)-2-chloropyridin-3-yl)acrylate | Pd(OAc)₂ / NaOAc |

| 1-Octene | 5-(Bromomethyl)-2-chloro-3-(oct-1-en-1-yl)pyridine | PdCl₂(PPh₃)₂ / K₂CO₃ |

| Cyclohexene | 3-(Cyclohex-1-en-1-yl)-5-(bromomethyl)-2-chloropyridine | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. researchgate.netyoutube.com The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. google.com The catalytic cycle involves both a palladium cycle (similar to other cross-couplings) and a copper cycle, which generates a copper acetylide intermediate that facilitates the transmetalation step. youtube.com

For this compound, the reaction provides a direct route to introduce an alkyne functionality at the 3-position, leveraging the high reactivity of the C-I bond. This reaction is valued for its mild conditions and reliability.

Expected Sonogashira Reaction:

Substrate: this compound

Reagent: A terminal alkyne (R-C≡CH)

Catalyst: A Pd(0) or Pd(II) catalyst (e.g., PdCl₂(PPh₃)₂) and a Cu(I) co-catalyst (e.g., CuI).

Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH).

Product: 3-Alkynyl-5-(bromomethyl)-2-chloropyridine

Illustrative Data for Sonogashira Coupling

| Terminal Alkyne Partner | Expected Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylacetylene | 5-(Bromomethyl)-2-chloro-3-(phenylethynyl)pyridine | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Trimethylsilylacetylene | 5-(Bromomethyl)-2-chloro-3-((trimethylsilyl)ethynyl)pyridine | Pd(PPh₃)₄ / CuI / i-Pr₂NH |

| 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-(bromomethyl)-2-chloropyridine | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Propargyl alcohol | 3-(5-(Bromomethyl)-2-chloropyridin-3-yl)prop-2-yn-1-ol | Pd(PPh₃)₄ / CuI / Et₃N |

Organometallic Reagent Formation and Reactivity

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles and strong bases used extensively in organic synthesis. epo.orgnih.gov Their formation from an organic halide typically involves reaction with a zero-valent metal.

When this compound is treated with metals like magnesium or lithium, the reaction is expected to occur preferentially at the most reactive carbon-halogen bond. The reactivity order for halogen-metal exchange is generally I > Br > Cl. Therefore, reaction with Mg or Li would likely lead to the formation of an organometallic species at the 3-position of the pyridine ring.

Grignard Reagent Formation (Hypothetical): Reaction with magnesium turnings in an ether solvent (like THF or diethyl ether) would be expected to cause oxidative insertion of magnesium into the C-I bond. This would form the corresponding Grignard reagent, 2-chloro-5-(bromomethyl)pyridin-3-ylmagnesium iodide. This reagent would be a potent nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and nitriles. However, the presence of the reactive bromomethyl group could lead to side reactions, such as intermolecular coupling.

Organolithium Reagent Formation (Hypothetical): Treatment with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures would likely result in halogen-lithium exchange at the C-I bond, yielding 2-chloro-5-(bromomethyl)pyridin-3-yllithium. This organolithium species would be even more reactive than the corresponding Grignard reagent. Alternatively, direct lithiation via deprotonation of a ring proton is a possibility with strong bases, though halogen-metal exchange is typically faster for iodides. researchgate.net

The high reactivity of these organometallic intermediates makes them valuable for introducing a new functional group via reaction with an electrophile, but their preparation from a multifunctional substrate like this compound would require careful control of reaction conditions to avoid unwanted side reactions.

Metal-Halogen Exchange (Lithiation, Magnesiation)

Metal-halogen exchange is a powerful method for the functionalization of aryl halides, converting a carbon-halogen bond into a carbon-metal bond. wikipedia.org In the case of this compound, the significant differences in the reactivity of the C-I, C-Cl, and C-Br bonds allow for highly selective transformations. The rate of lithium-halogen exchange typically follows the trend I > Br > Cl, meaning the carbon-iodine bond is the most susceptible to exchange. wikipedia.org

Lithiation: Treatment of this compound with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) is expected to result in a highly chemoselective iodine-lithium exchange at the C-3 position. This reaction proceeds rapidly to form the corresponding 3-lithiopyridine intermediate. The C-Cl and C-CH₂Br bonds generally remain intact under these conditions due to their lower reactivity towards exchange. wikipedia.org The mechanism is believed to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to the iodine atom before the exchange occurs. wikipedia.org

Magnesiation: Similarly, iodine-magnesium exchange can be achieved using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex (i-PrMgCl·LiCl). znaturforsch.com This method is often preferred for substrates with functional groups that are sensitive to highly reactive organolithiums. The reaction of this compound with i-PrMgCl would selectively yield the 3-pyridylmagnesium chloride intermediate. This approach has been successfully used for the synthesis of Grignard reagents from iodo-pyridines that also contain bromo or chloro substituents. researchgate.net

The table below summarizes the expected outcomes of selective metal-halogen exchange reactions on the target compound.

| Reagent | Position of Exchange | Primary Product | Conditions |

| n-BuLi | C-3 (Iodo) | 5-(Bromomethyl)-2-chloro-3-lithiopyridine | THF, -78 °C |

| t-BuLi | C-3 (Iodo) | 5-(Bromomethyl)-2-chloro-3-lithiopyridine | THF, -78 °C |

| i-PrMgCl·LiCl | C-3 (Iodo) | 5-(Bromomethyl)-2-chloro-3-pyridylmagnesium chloride | THF, -15 °C to rt |

Formation and Utility of Pyridyl Organozinc Reagents

Organozinc reagents are valued for their high functional group tolerance and their utility in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. nih.gov The pyridyl organozinc reagent of this compound can be prepared via two primary routes.

The first route involves the transmetalation of the organolithium or organomagnesium intermediate formed from the metal-halogen exchange described previously. Addition of a zinc salt, such as zinc chloride (ZnCl₂), to the in-situ generated 3-lithiopyridine or 3-pyridylmagnesium chloride results in a rapid metal exchange to form the more stable 3-pyridylzinc chloride reagent. nih.gov

Alternatively, direct insertion of activated zinc (Rieke® Zinc) into the carbon-iodine bond can be employed. This method avoids the use of highly basic organolithium or Grignard reagents and can be highly selective for the most reactive halide. Treatment of this compound with activated zinc would lead to the selective oxidative addition at the C-I bond, yielding the corresponding 3-pyridylzinc iodide. nih.gov

Once formed, the (5-(Bromomethyl)-2-chloro-pyridin-3-yl)zinc halide is a versatile intermediate for synthesis. Its primary utility lies in palladium- or nickel-catalyzed Negishi cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C-3 position of the pyridine ring. These reactions are known for their mild conditions and broad substrate scope. researchgate.net

The table below outlines potential Negishi coupling reactions utilizing the derived organozinc reagent.

| Coupling Partner | Catalyst | Product Type |

| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ | 3-Aryl-5-(bromomethyl)-2-chloropyridine |

| Vinyl Bromide (R-CH=CH-Br) | PdCl₂(dppf) | 5-(Bromomethyl)-2-chloro-3-vinylpyridine |

| Acyl Chloride (R-COCl) | Pd(PPh₃)₄ | 3-Acyl-5-(bromomethyl)-2-chloropyridine |

Electrophilic and Radical Reactivity

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.govwikipedia.org When EAS does occur, substitution is strongly directed to the C-3 and C-5 positions (meta to the nitrogen). youtube.comyoutube.com

In this compound, the C-3 and C-5 positions are already substituted. The remaining open positions are C-4 and C-6. The substituents present (2-chloro, 3-iodo, 5-bromomethyl) are all electron-withdrawing and further deactivate the ring. Therefore, forcing EAS to occur would require harsh reaction conditions, such as high temperatures and the use of strong acids or oleum. youtube.comyoutube.com Predicting the regioselectivity is complex, but the C-4 position is sterically hindered by the adjacent iodine atom, which might favor substitution at C-6. However, the cumulative deactivating effect of the substituents makes such reactions challenging and low-yielding. nih.gov

Radical Reactions Initiated by Halogen Homolysis

The different carbon-halogen bonds in this compound exhibit distinct bond dissociation energies (BDEs), which dictates their susceptibility to homolytic cleavage to form radicals. The BDEs generally follow the trend C-Cl > C-Br > C-I. rsc.org

Homolysis of the C-I Bond: The carbon-iodine bond at the C-3 position is the weakest halogen bond on the ring and is the most likely site for radical formation. Under photochemical conditions (UV irradiation) or in the presence of a radical initiator (e.g., AIBN), homolytic cleavage of the C-I bond can generate a 3-pyridyl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as hydrogen atom abstraction or addition to π-systems. rsc.orgump.edu.my

Homolysis of the C-Br Bond: The bromomethyl group at C-5 provides another site for radical reactivity. The C-Br bond at this "benzylic-like" position is significantly weaker than an aromatic C-Br bond and is susceptible to homolysis. rsc.org This process would generate a pyridyl-5-methyl radical. Such radicals are stabilized by resonance with the pyridine ring and can be used in subsequent bond-forming reactions. ump.edu.mylibretexts.org

| Site of Homolysis | Radical Intermediate | Initiation Method |

| C-3 (Iodo) | (5-(Bromomethyl)-2-chloro-pyridin-3-yl) radical | UV light, AIBN/heat |

| C-5 (Bromomethyl) | (2-Chloro-3-iodo-pyridin-5-yl)methyl radical | UV light, AIBN/heat |

Elimination Reactions for Ring Functionalization

Elimination reactions provide a pathway for introducing unsaturation and can be a key step in further functionalization. For this compound, the most probable elimination pathway involves the 5-(bromomethyl) group. masterorganicchemistry.com

Upon treatment with a non-nucleophilic, strong base (e.g., potassium tert-butoxide, DBU), the compound can undergo an E2-type elimination reaction. lumenlearning.com In this process, the base abstracts a proton from the methyl group, followed by the concerted elimination of the bromide ion. This results in the formation of an exocyclic double bond, yielding 2-chloro-3-iodo-5-methylenepyridine. This reactive exocyclic alkene can then serve as a handle for further synthetic modifications, such as Diels-Alder reactions or Michael additions, thereby enabling a different approach to ring functionalization. The reaction is typically favored by heat. masterorganicchemistry.com

Applications in Advanced Organic Synthesis and Chemical Research

Building Block for Complex Heterocyclic Structures

The strategic placement of multiple reactive centers on the pyridine (B92270) ring of 5-(Bromomethyl)-2-chloro-3-iodopyridine makes it an ideal starting material for the synthesis of intricate heterocyclic systems. The differential reactivity of the halogens and the bromomethyl group allows for a stepwise and controlled elaboration of the molecular scaffold.

Synthesis of Polysubstituted Pyridines

The synthesis of polysubstituted pyridines is a cornerstone of modern synthetic chemistry, as these motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.commdpi.comnih.govorganic-chemistry.orgdartmouth.eduacs.orgacs.orgacs.orgrsc.org The chloro and iodo substituents on the this compound ring can be selectively targeted in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a variety of aryl, alkyl, or alkynyl groups.

Furthermore, the bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains at the 5-position of the pyridine ring. The combination of these transformations enables the generation of a library of highly decorated and functionally diverse pyridine derivatives from a single, readily accessible starting material.

Table 1: Potential Reactions for the Synthesis of Polysubstituted Pyridines from this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

| C-2 | Cross-coupling | Arylboronic acids, organostannanes | Aryl, heteroaryl |

| C-3 | Cross-coupling | Alkynes, organozinc reagents | Alkynyl, alkyl |

| C-5 (CH2Br) | Nucleophilic Substitution | Amines, alcohols, thiols | Aminomethyl, alkoxymethyl, thiomethyl moieties |

Precursor for Fused Heterocyclic Systems (e.g., Pyrrolo[3,2-c]pyridine Derivatives)

Fused heterocyclic systems are of particular interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity interactions with biological targets. The functional handles on this compound provide a platform for the construction of such fused systems. For instance, the synthesis of pyrrolo[3,2-c]pyridine derivatives, a scaffold found in a number of biologically active molecules, can be envisioned. beilstein-journals.orgnih.govmdpi.com

A plausible synthetic route could involve an initial Sonogashira coupling at the 3-iodo position with a protected acetylene, followed by a nucleophilic substitution of the 5-bromomethyl group with a suitable nitrogen nucleophile. Subsequent intramolecular cyclization, potentially via a palladium-catalyzed process, would lead to the formation of the fused pyrrole (B145914) ring, yielding the desired pyrrolo[3,2-c]pyridine core. The remaining chloro group at the 2-position could then be further functionalized to introduce additional diversity.

Intermediate in Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. lifechemicals.comnih.govresearchgate.net The ability to generate a wide range of polysubstituted and fused heterocyclic compounds from this compound makes it a valuable intermediate in the discovery of new therapeutic agents.

Design and Synthesis of Novel Pharmacophores and Leads

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The diverse functionalities that can be introduced onto the this compound scaffold allow for the systematic exploration of chemical space and the design of novel pharmacophores. By varying the substituents at the 2-, 3-, and 5-positions, medicinal chemists can fine-tune the electronic properties, lipophilicity, and steric profile of the resulting molecules to optimize their interaction with a target protein.

Utilization in Kinase Inhibitor Development (referencing related compounds)

Protein kinases are a major class of drug targets, particularly in the field of oncology. researchgate.netacs.orgnih.govnih.govacs.org Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrazolopyridine scaffold, for instance, is a known hinge-binding motif in a number of kinase inhibitors. nih.gov The potential to synthesize fused heterocyclic systems, such as pyrrolo[3,2-c]pyridines, from this compound suggests its utility in the development of novel kinase inhibitors. Derivatives of this compound could be designed to present appropriate hydrogen bond donors and acceptors to interact with the kinase hinge region, while the substituents at other positions could be optimized to achieve high potency and selectivity.

Table 2: Key Moieties in Kinase Inhibitors and Potential for Synthesis from this compound

| Kinase Inhibitor Moiety | Potential Synthetic Connection |

| Substituted Pyridine Core | Direct derivatization of the starting material. |

| Fused Heterocycles (e.g., Pyrazolopyridines) | Multi-step synthesis involving cyclization reactions. nih.gov |

Role in the Synthesis of Neurological Agent Analogs (referencing related compounds)

Pyridine-containing compounds have also shown significant activity in the central nervous system (CNS). nih.govjchemrev.comdntb.gov.ua The pyridine nitrogen can act as a hydrogen bond acceptor, which is a key interaction in many CNS targets. The ability to generate a diverse library of polysubstituted pyridines from this compound allows for the synthesis of analogs of known neurological agents. This approach can be used to explore structure-activity relationships and to optimize properties such as blood-brain barrier permeability and metabolic stability, which are critical for the development of effective CNS drugs.

Applications in Agrochemical and Material Science Development (referencing related compounds)

The pyridine ring is a common motif in a multitude of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.govnih.gov The specific substitution pattern of halogenated pyridines can significantly influence their biological activity. For example, functionalized pyridine derivatives are being investigated as potential insecticidal agents. nih.govresearchgate.netacs.org While specific agrochemical applications of this compound are not extensively documented, the structural motifs present in this compound are found in various active ingredients. The 2-chloropyridine (B119429) unit, for instance, is a key component of several commercial pesticides.

The development of novel materials often relies on the use of highly functionalized building blocks. Pyridine-containing polymers are of interest for applications ranging from metal ion capture to the formation of self-assembling block copolymers. nih.govtaylorfrancis.com The bromomethyl group of this compound provides a convenient point of attachment for polymerization or for grafting onto polymer backbones. For instance, 2,6-bis(bromomethyl)pyridine (B1268884) is a known precursor in the synthesis of macrocycles and other complex architectures. nih.govsigmaaldrich.com The presence of multiple halogen atoms on the pyridine ring of the target compound also opens up possibilities for creating cross-linked polymers or for post-polymerization modification. Halogenated pyridines, such as perfluoropyridine, have been utilized in the synthesis of fluorinated network materials and polymers due to their reactivity in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Below is a table of representative pyridine-based compounds with known applications in agrochemicals, illustrating the importance of this heterocyclic core in the field.

| Compound Name | Application Area | Reference |

| Clodinafop-propargyl | Herbicide | researchgate.net |

| Picloram | Herbicide | researchgate.net |

| Nitenpyram | Insecticide | nih.gov |

| Thiacloprid | Insecticide | nih.gov |

| Boscalid | Fungicide | researchgate.net |

Use in the Development of New Chemical Probes and Tags

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes at the molecular level. Pyridine-based structures are frequently employed as the core of fluorescent sensors due to their favorable photophysical properties and their ability to be readily functionalized. nih.govdeakin.edu.aursc.orgmdpi.commdpi.comresearchgate.net The design of such probes often involves the strategic incorporation of electron-donating and electron-accepting groups to tune the fluorescence emission.

The this compound scaffold is a promising starting point for the synthesis of novel chemical probes. The reactive bromomethyl group can be used to attach the pyridine unit to a recognition element (e.g., a ligand for a specific biomolecule) or to a fluorophore. The halogen atoms on the pyridine ring can be further modified through cross-coupling reactions to introduce moieties that modulate the probe's fluorescence properties or its affinity for a target. For instance, pyridine-based fluorescent probes have been developed for the detection of metal ions. nih.govrsc.orgmdpi.comarkat-usa.org

The presence of a heavy atom like iodine can also be exploited in the design of probes for specialized imaging techniques. Iodine-containing molecules can act as contrast agents or be used in mass spectrometry-based imaging. sigmaaldrich.com While the direct application of this compound as a chemical probe has yet to be reported, its versatile substitution pattern makes it an attractive precursor for the development of the next generation of molecular imaging tools.

The following table provides examples of functional groups that could be introduced onto the this compound core to potentially generate novel chemical probes, based on established synthetic methodologies for related compounds.

| Position of Modification | Reaction Type | Potential Functional Group Introduced | Potential Application |

| 3 (from Iodo) | Suzuki Coupling | Aryl or Heteroaryl Group | Modulation of fluorescence |

| 3 (from Iodo) | Sonogashira Coupling | Alkynyl Group | Attachment of a reporter group |

| 5 (from Bromomethyl) | Nucleophilic Substitution | Amine, Thiol, or Alcohol | Linkage to a biomolecule or surface |

| 2 (from Chloro) | Nucleophilic Aromatic Substitution | Azide for click chemistry | Bioconjugation |

Advanced Analytical Techniques for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in 5-(Bromomethyl)-2-chloro-3-iodopyridine. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the bromomethyl group. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent halogen atoms and the aromatic nature of the pyridine ring. The integration of the signals would confirm the number of protons in each unique environment, and the coupling patterns would reveal the connectivity between neighboring protons.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Pyridine Ring Proton |

| Data Not Available | Data Not Available | Data Not Available | Pyridine Ring Proton |

| Data Not Available | Data Not Available | Data Not Available | -CH₂Br Protons |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy would be employed to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would provide insights into the hybridization and electronic environment of each carbon atom, influenced by the attached halogens and their position on the pyridine ring.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Data Not Available | C-2 (Pyridine Ring) |

| Data Not Available | C-3 (Pyridine Ring) |

| Data Not Available | C-4 (Pyridine Ring) |

| Data Not Available | C-5 (Pyridine Ring) |

| Data Not Available | C-6 (Pyridine Ring) |

| Data Not Available | -CH₂Br |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing direct C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be critical for determining the precise molecular weight of this compound. This high-precision measurement allows for the calculation of the elemental formula, confirming the presence and number of bromine, chlorine, and iodine atoms based on their exact masses and isotopic patterns.

Hypothetical HRMS Data Table

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | Data Not Available | Data Not Available |

| [M+Na]⁺ | Data Not Available | Data Not Available |

LC-MS and UPLC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that separate compounds in a mixture before they are introduced into the mass spectrometer. These methods would be used to assess the purity of a sample of this compound and to confirm its identity by its retention time and mass spectrum. This is particularly important in synthetic chemistry to ensure that the desired product has been obtained and is free from starting materials or byproducts.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques that provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to exhibit several key absorption bands that confirm its structure. The pyridine ring itself would show characteristic C-H and C=C/C=N stretching vibrations. The presence of the bromomethyl group and the halogen substituents (chloro and iodo) would also influence the spectrum, particularly in the fingerprint region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (CH₂) | 2950-2850 | Stretching |

| Pyridine Ring (C=C, C=N) | 1600-1400 | Stretching |

| CH₂ Bend | 1470-1440 | Scissoring |

| C-Cl | 800-600 | Stretching |

| C-Br | 600-500 | Stretching |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Pyridine and its derivatives typically exhibit absorption bands in the UV region. researchgate.netsielc.com The spectrum of pyridine shows two main absorption bands around 200-270 nm, which are attributed to π → π* and n → π* transitions. researchgate.netnist.gov The substitution pattern on the pyridine ring in this compound, with its combination of electron-withdrawing halogens and the bromomethyl group, would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted pyridine. rsc.org

Table 2: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Predicted Wavelength (λmax) |

|---|---|

| π → π* | ~260-280 nm |

Note: These are estimations. The actual absorption maxima would need to be determined experimentally using a suitable solvent.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comnih.gov This method involves diffracting a beam of X-rays off a single crystal of the compound. srmist.edu.in The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular structure , showing the connectivity of all atoms.

Precise bond lengths and bond angles , revealing details about the geometry of the pyridine ring and its substituents.

The conformation of the molecule in the solid state, including the orientation of the bromomethyl group relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, which govern the crystal packing. nih.gov

The process begins with the growth of a high-quality single crystal, which is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. srmist.edu.in Analysis of the diffraction data would yield the unit cell dimensions, space group, and the final refined crystal structure.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1209 |

Note: This data is purely illustrative and represents the type of information obtained from an X-ray crystallography experiment.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. eolss.netstudysmarter.co.uk This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen.

The molecular formula for this compound is C₆H₄BrClIN. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), chlorine (35.453 u), iodine (126.90 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound (C₆H₄BrClIN)

| Element | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 21.62 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.21 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 23.97 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 10.64 |

| Iodine (I) | 126.90 | 1 | 126.90 | 38.07 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.20 |

| Total | | | 333.362 | 100.00 |

Experimental values from an elemental analyzer that fall within a narrow margin of these theoretical percentages (typically ±0.4%) would provide strong evidence for the proposed empirical and molecular formula of the synthesized compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations would be employed to determine the optimized geometry of 5-(Bromomethyl)-2-chloro-3-iodopyridine, corresponding to its most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties could be calculated.

Key properties that would be determined using DFT include:

Total Energy: The total electronic energy of the molecule in its ground state.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Vibrational Frequencies: Calculation of vibrational frequencies can confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies) and can be used to predict the infrared (IR) and Raman spectra of the molecule.

A hypothetical data table of properties that could be generated from DFT calculations is presented below.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Heat of Formation | Value | kcal/mol |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value | eV |

Note: The values in this table are placeholders as specific computational results for this molecule are not available.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of a molecule is governed by its molecular orbitals and the distribution of electron density. Analysis of these features provides insight into the molecule's reactivity and physical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Charge distribution analysis, often performed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom in this compound. This information is crucial for understanding the molecule's polarity and its electrostatic interactions with other molecules. The electronegative halogen atoms (chlorine, bromine, and iodine) and the nitrogen atom in the pyridine (B92270) ring are expected to carry partial negative charges, while the carbon atoms would have varying partial positive charges.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Characterization and Activation Energies

For any proposed reaction involving this compound, computational methods can be used to locate the transition state , which is the highest energy point along the reaction coordinate. Characterization of the transition state structure provides a snapshot of the bond-breaking and bond-forming processes.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea) . A lower activation energy implies a faster reaction rate. These calculations are critical for understanding the kinetics of reactions involving this compound.

Prediction of Regio- and Chemoselectivity

This compound has multiple reactive sites due to the presence of different halogen substituents and the bromomethyl group. Computational modeling can predict the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) of its reactions.

By comparing the activation energies for different possible reaction pathways, the most favorable pathway can be identified. For example, in a nucleophilic substitution reaction, calculations could determine whether the nucleophile is more likely to attack the carbon of the bromomethyl group or one of the halogen-substituted positions on the pyridine ring. These predictions are guided by factors such as the stability of intermediates and the energies of the transition states. mit.edu

Exploration of Intermolecular Interactions

The way molecules interact with each other governs their physical properties in the condensed phase (liquids and solids) and their interactions with biological targets. researchgate.netfrontiersin.org this compound is capable of engaging in a variety of intermolecular interactions.

The presence of three different halogen atoms (Cl, Br, I) allows for the formation of halogen bonds , which are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid). researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the molecule will exhibit dipole-dipole interactions due to its polar nature and London dispersion forces.

Computational studies, such as molecular dynamics simulations or quantum mechanical calculations on molecular dimers or clusters, can quantify the strength and geometry of these interactions. nih.gov Understanding these interactions is key to predicting the crystal packing of the solid-state material and its solubility in various solvents.

Theoretical and Computational Insights into this compound

A detailed theoretical and computational analysis of the chemical compound this compound is currently limited within publicly available scientific literature. Extensive searches for specific studies on this molecule, including its crystal structure, non-covalent interactions, and quantitative structure-activity/property relationship (QSAR/QSPR) models, did not yield specific research findings. Therefore, the following sections provide a general theoretical framework based on related polyhalogenated and functionalized pyridine compounds, outlining the expected interactions and modeling approaches that would be relevant to this compound.

Theoretical and computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For a polyhalogenated compound like this compound, these methods are invaluable for elucidating the complex interplay of forces that govern its structure and reactivity.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the iodine atom is the most probable and strongest halogen bond donor due to its high polarizability, followed by bromine and then chlorine.

Computational studies on similar halopyridines and other halogenated organic molecules consistently demonstrate the significant role of halogen bonds in directing crystal packing and enabling molecular recognition. The strength of these bonds generally follows the trend I > Br > Cl > F. For the title compound, it is anticipated that the iodine atom at the 3-position would form significant halogen bonds with electron-donating atoms, such as the nitrogen atom of an adjacent pyridine ring, in a solid state.

Table 1: Expected Halogen Bond Donors and Acceptors in this compound

| Halogen Bond Donor Atom (on compound) | Potential Halogen Bond Acceptor Site (on adjacent molecule) |

|---|---|

| Iodine (at C3) | Pyridine Nitrogen |

| Bromine (on methyl group) | Pyridine Nitrogen, Chlorine |

The directionality of these I···N, Br···N, and Cl···N interactions would be a key factor in the formation of specific supramolecular architectures. Computational modeling, such as Density Functional Theory (DFT), would be essential to quantify the energies of these interactions and to predict the most stable crystal packing arrangements.

Beyond halogen bonding, a variety of other non-covalent interactions would contribute to the supramolecular assembly of this compound. These interactions, while often weaker than covalent bonds, collectively determine the macroscopic properties of the material.

π-π Stacking: The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen substituents, could facilitate π-π stacking interactions with other aromatic systems.

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N or C-H···Cl hydrogen bonds involving the methylene (B1212753) hydrogens of the bromomethyl group or the ring hydrogen could play a role in stabilizing the crystal lattice.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions, providing a comprehensive picture of the forces at play in the supramolecular structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For a compound like this compound, QSAR/QSPR models could predict its reactivity in various chemical transformations.

Developing a QSAR/QSPR model for the reactivity of this compound would involve:

Dataset Compilation: Assembling a dataset of related polyhalogenated pyridines with known experimental reactivity data (e.g., reaction rates, yields).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed reactivity.

Validation: Rigorously validating the model to ensure its predictive power.

For instance, studies on the reactivity of functionalized pyridines have shown that electronic properties, such as the charges on atoms and the energies of frontier molecular orbitals (HOMO and LUMO), are often key predictors of reactivity. In the case of this compound, descriptors related to the electrophilicity of the carbon atoms in the pyridine ring and the lability of the bromine atom in the bromomethyl group would likely be significant in predicting its susceptibility to nucleophilic substitution reactions.

| Steric | Molecular Volume, Surface Area | Accounts for steric hindrance effects on reaction rates. |

Without a specific dataset for compounds closely related to this compound, a predictive QSAR/QSPR model cannot be constructed. However, the principles outlined above represent the standard approach for such an investigation.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex, polysubstituted heterocycles like 5-(Bromomethyl)-2-chloro-3-iodopyridine traditionally involves multi-step sequences that may utilize hazardous reagents and generate significant waste. Future research directions are increasingly focused on aligning its synthesis with the principles of green chemistry. nih.gov Key areas of development include the adoption of one-pot multicomponent reactions (MCRs), the use of eco-friendly catalysts, and the implementation of alternative energy sources. nih.govresearchgate.net

| Parameter | Conventional Synthesis | Emerging Green Approaches |

|---|---|---|

| Methodology | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs) |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Energy Source | Conventional reflux/heating | Microwave irradiation, ultrasound |

| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, reusable, eco-friendly catalysts |

| Efficiency | Lower yields, significant byproducts | Higher yields, improved atom economy, minimal waste |

Exploration of Novel Catalytic Transformations Involving this compound

The distinct reactivity of the three halogen-containing groups in this compound makes it an ideal substrate for selective catalytic transformations. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the bromomethyl group (via nucleophilic substitution) and the carbon-chlorine bond. acs.orgacs.org Future research will focus on exploiting this reactivity hierarchy to achieve regioselective and sequential functionalization.

Exploration into novel catalytic systems, including dual-catalysis or orthogonal catalysts, could unlock pathways to selectively activate one site in the presence of the others. For example, conditions could be optimized for a Suzuki coupling at the C3-iodine position, followed by a Sonogashira coupling at the C2-chlorine position under different catalytic conditions, and finally, a nucleophilic substitution at the bromomethyl group. acs.org This controlled, stepwise introduction of different functionalities is critical for building molecular complexity. Furthermore, the development of transition-metal-free coupling reactions, such as desulfinative cross-couplings with heteroaryl sulfinates, presents a greener alternative to traditional palladium-catalyzed methods.

| Reactive Site | Potential Reaction Type | Example Coupling Partner | Catalyst System |

|---|---|---|---|